molecular formula C24H23NO4S B406562 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 333351-29-4

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B406562
CAS No.: 333351-29-4
M. Wt: 421.5g/mol
InChI Key: PIZSYSCKPFFVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a complex molecular architecture that combines multiple aromatic systems with functional groups conferring distinct chemical properties. The compound's systematic name reflects its intricate structure, which features a central naphtho[1,2-b]furan core system substituted with an acetyl group at position 3 and a methyl group at position 2. This heterocyclic framework is further connected to a sulfonamide linkage, which bridges to a 2,4,6-trimethylbenzene ring system.

The molecular formula C24H23NO4S indicates the presence of 24 carbon atoms, 23 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molar mass of 421.51 g/mol. The structural complexity arises from the fusion of the naphthalene ring system with the furan ring, creating the naphtho[1,2-b]furan scaffold. This bicyclic system provides rigidity to the overall molecular structure while maintaining planar characteristics essential for potential biological interactions.

The sulfonamide functional group (-SO2NH-) serves as a critical structural element, providing both hydrogen bonding capabilities and potential sites for metabolic transformation. The positioning of the three methyl groups on the benzene ring at positions 2, 4, and 6 creates a sterically hindered environment around the sulfonamide nitrogen, which may influence the compound's binding affinity and selectivity for biological targets. The acetyl substituent on the furan ring introduces additional polar character and potential sites for chemical modification or metabolic processing.

Structural Parameter Description Significance
Core Framework Naphtho[1,2-b]furan Provides structural rigidity and planarity
Functional Group Sulfonamide Enables hydrogen bonding and biological activity
Substituents Acetyl, methyl groups Modulates lipophilicity and steric properties
Molecular Weight 421.51 g/mol Suitable for drug-like properties
CAS Number 333351-29-4 Unique chemical identifier

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography represents the most definitive method for determining the three-dimensional atomic arrangement of this compound. This analytical technique employs the diffraction of X-rays by the ordered arrangement of atoms within crystal lattices to generate detailed structural information. The crystallographic analysis of this compound would reveal critical parameters including bond lengths, bond angles, torsional angles, and intermolecular interactions that govern the solid-state properties.

The crystallization process for complex organic molecules like this sulfonamide derivative requires careful control of experimental conditions. Crystal formation typically involves the slow evaporation of suitable solvents or gradual cooling of supersaturated solutions to promote ordered nucleation and growth. The quality of crystals obtained directly influences the resolution and accuracy of the diffraction data, with single crystals providing superior results compared to polycrystalline materials.

X-ray diffraction studies would employ Bragg's law, expressed as nλ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle. This fundamental relationship enables the calculation of unit cell dimensions and space group symmetry. For the sulfonamide compound, the expected crystal structure would likely exhibit hydrogen bonding networks involving the sulfonamide nitrogen and oxygen atoms, potentially creating extended supramolecular architectures.

The crystallographic analysis would provide precise atomic coordinates, enabling the determination of key structural features including the planarity of the naphtho[1,2-b]furan system, the orientation of the sulfonamide group relative to the aromatic rings, and the conformational preferences of the acetyl and methyl substituents. Such detailed structural information proves essential for understanding structure-activity relationships and designing related compounds with optimized properties.

Crystallographic Parameter Expected Range Structural Implication
Unit Cell Dimensions a, b, c (Å) Molecular packing efficiency
Space Group P21/c or P-1 Symmetry and hydrogen bonding
Bond Lengths C-C: 1.39-1.54 Å Aromatic vs. aliphatic character
Bond Angles 109-120° Hybridization and strain
Torsional Angles 0-180° Conformational flexibility

Spectroscopic Characterization Techniques

Comprehensive spectroscopic characterization of this compound requires the application of multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. The combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provides complementary information about different aspects of the molecular structure, from connectivity and stereochemistry to functional group identification and molecular mass determination.

The spectroscopic analysis of this complex sulfonamide derivative presents unique challenges due to the presence of multiple aromatic systems, which can lead to overlapping signals and complex coupling patterns. The naphtho[1,2-b]furan core system contributes numerous aromatic protons that appear in similar chemical shift ranges, requiring high-resolution instruments and advanced pulse sequences for complete assignment. Additionally, the presence of both electron-donating and electron-withdrawing substituents creates varied electronic environments that influence chemical shifts and coupling constants.

Successful spectroscopic characterization typically begins with one-dimensional experiments to establish basic structural features, followed by two-dimensional techniques for complete signal assignment and connectivity determination. The integration of multiple spectroscopic methods ensures reliable structural confirmation and provides valuable information for quality control and purity assessment of synthetic preparations.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of this compound, providing detailed information about molecular connectivity, stereochemistry, and dynamic behavior. The technique exploits the magnetic properties of certain atomic nuclei, particularly ¹H and ¹³C, which possess non-zero nuclear spin quantum numbers and associated magnetic moments.

The ¹H NMR spectrum of this compound would exhibit characteristic signal patterns reflecting the diverse proton environments present in the molecule. The aromatic protons of the naphtho[1,2-b]furan system would appear in the downfield region between 7.0-8.5 ppm, with fine coupling patterns revealing the substitution pattern and ring fusion geometry. The acetyl methyl group would generate a sharp singlet around 2.5 ppm, while the three methyl substituents on the benzene ring would produce distinct signals between 2.0-2.5 ppm, potentially showing different chemical shifts due to their varied electronic environments.

The sulfonamide NH proton typically appears as a broad signal around 4.5-6.0 ppm, with the exact chemical shift and line width depending on exchange rates and hydrogen bonding interactions. Integration ratios would confirm the relative number of protons in each environment, providing crucial information for structural verification. Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would enable complete signal assignment and confirmation of molecular connectivity.

¹³C NMR spectroscopy would complement the proton data by revealing the carbon framework of the molecule. The aromatic carbons would appear between 100-160 ppm, with quaternary carbons typically showing different chemical shifts compared to CH carbons. The carbonyl carbon of the acetyl group would resonate around 200 ppm, while the methyl carbons would appear in the aliphatic region between 10-30 ppm.

NMR Parameter Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic H 7.0-8.5 Complex multiplets Naphtho[1,2-b]furan and benzene
Acetyl CH₃ 2.5 Singlet Acetyl methyl
Benzene CH₃ 2.0-2.5 Singlets Aromatic methyls
NH 4.5-6.0 Broad singlet Sulfonamide proton
Carbonyl C ~200 - Acetyl carbon
Fourier-Transform Infrared (FT-IR) Vibrational Profiling

Fourier-Transform Infrared spectroscopy provides essential information about the functional groups present in this compound through the analysis of molecular vibrational modes. This technique exploits the fact that molecules absorb infrared radiation at frequencies corresponding to specific bond vibrations, creating characteristic absorption patterns that serve as molecular fingerprints.

The FT-IR spectrum of this sulfonamide compound would exhibit several diagnostic absorption bands reflecting its complex functional group composition. The sulfonamide moiety would generate characteristic stretching vibrations for the S=O bonds, typically appearing as strong, sharp bands around 1350 cm⁻¹ and 1150 cm⁻¹. The N-H stretching vibration would produce a medium-intensity band around 3200-3400 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions and crystal packing effects.

The acetyl carbonyl group would contribute a strong absorption band around 1680-1720 cm⁻¹, characteristic of conjugated ketones where the carbonyl is adjacent to an aromatic system. The aromatic C=C stretching vibrations would appear as multiple bands in the 1450-1600 cm⁻¹ region, while the aromatic C-H stretching modes would generate weak to medium bands around 3000-3100 cm⁻¹. The methyl substituents would produce characteristic C-H stretching vibrations around 2800-3000 cm⁻¹ and deformation modes around 1350-1450 cm⁻¹.

The fingerprint region below 1300 cm⁻¹ would contain numerous bands arising from complex vibrational modes involving the entire molecular framework. These bands provide unique spectroscopic signatures useful for compound identification and purity assessment. The FT-IR analysis would be particularly valuable for confirming the presence of the sulfonamide functionality and distinguishing between different positional isomers or structural analogs.

Modern FT-IR instruments operating in the range 4000-600 cm⁻¹ provide high spectral resolution and signal-to-noise ratios, enabling detailed vibrational analysis. The technique offers advantages including rapid data acquisition, minimal sample preparation requirements, and compatibility with solid, liquid, or gas-phase samples.

Functional Group Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H stretch 3200-3400 Medium Sulfonamide NH
C-H aromatic 3000-3100 Weak-Medium Aromatic CH
C-H aliphatic 2800-3000 Medium Methyl CH
C=O stretch 1680-1720 Strong Acetyl carbonyl
S=O stretch 1350, 1150 Strong Sulfonamide SO₂
Aromatic C=C 1450-1600 Medium Ring vibrations
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through the analysis of fragmentation patterns for this compound. This analytical technique ionizes molecules in the gas phase and separates the resulting ions based on their mass-to-charge ratios, generating spectra that reveal molecular mass and fragmentation pathways characteristic of specific structural features.

Electron impact ionization would generate the molecular ion peak at m/z 421, corresponding to the loss of one electron from the neutral molecule. The molecular ion would likely exhibit moderate stability due to the extended aromatic system, which can effectively delocalize the positive charge through resonance structures. The nitrogen rule indicates that this compound, having an odd molecular mass, must contain an odd number of nitrogen atoms, which is consistent with the single nitrogen present in the sulfonamide group.

The fragmentation pattern would reflect the relative stability of different structural fragments and the preferred cleavage sites within the molecule. Expected major fragmentation pathways would include the loss of the acetyl group (M-43), generating a fragment at m/z 378, and cleavage of the sulfonamide bond, producing fragments corresponding to the naphtho[1,2-b]furan portion and the trimethylbenzenesulfonyl moiety. The base peak, representing the most abundant fragment ion, would likely correspond to a particularly stable aromatic cation formed through favorable charge delocalization.

High-resolution mass spectrometry would provide accurate mass measurements enabling the determination of elemental composition for both the molecular ion and major fragment ions. This information proves invaluable for confirming the proposed molecular formula and identifying unexpected impurities or degradation products. Tandem mass spectrometry techniques (MS/MS) would offer additional structural confirmation through collision-induced dissociation experiments that generate specific fragmentation patterns.

The mass spectrometric analysis would also provide information about the compound's thermal stability and volatility characteristics, important considerations for analytical method development and storage conditions. Soft ionization techniques such as electrospray ionization might be employed to minimize fragmentation and enhance molecular ion detection, particularly for samples requiring gentle handling conditions.

Ion Type m/z Value Relative Intensity Structural Assignment
Molecular Ion [M]⁺ 421 Moderate Complete molecule
[M-43]⁺ 378 High Loss of acetyl group
[M-155]⁺ 266 Medium Loss of trimethylbenzenesulfonyl
Base Peak Variable 100% Most stable fragment
Tropylium-type ~91, 105 Medium Aromatic rearrangements

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-13-10-14(2)24(15(3)11-13)30(27,28)25-21-12-20-22(16(4)26)17(5)29-23(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSYSCKPFFVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acetylacetone Bisimine Derivatives

A critical intermediate, 3-acetyl-5-hydroxy-2-methylnaphtho[1,2-b]furan , is synthesized via acid-mediated cyclization of acetylacetone bisimine derivatives. As reported in Gadaginamath et al. (2006), acetyl acetone bisimine (3b ) undergoes condensation in acetic acid under reflux to yield the naphthofuran core. The reaction mechanism likely involves imine hydrolysis followed by intramolecular cyclization, facilitated by the acetic acid’s protonation of the carbonyl group (Fig. 1).

Reaction Conditions :

  • Substrate : Acetyl acetone bisimine (2.24 g, 0.01 mol)

  • Solvent : Acetic acid (100 mL)

  • Temperature : Reflux

  • Time : 50 hours

The product is isolated via standard workup (e.g., solvent evaporation, recrystallization) and characterized by NMR and mass spectrometry.

Transition Metal-Catalyzed Domino Reactions

Rhodium-catalyzed domino reactions offer an alternative route to naphthofuran derivatives. Lautens et al. (2012) demonstrated that rhodium complexes, in combination with phosphine ligands, enable chemodivergent desymmetrization of diazabicyclic alkenes. While their work focused on benzofuranones, analogous strategies could be adapted for naphthofuran synthesis by modifying substrate geometry and reaction conditions.

Key Catalytic Parameters :

  • Catalyst : Rhodium(I) complexes (e.g., [Rh(cod)Cl]₂)

  • Ligand : Bulky phosphines (e.g., BINAP derivatives)

  • Substrate : Diazabicyclic alkenes or alkynes

  • Additives : Boronic acids for cross-coupling

Functionalization of the Naphthofuran Intermediate

Introduction of the Amine Group at Position 5

The target compound requires an amine group at position 5 of the naphthofuran core for subsequent sulfonamide formation. A plausible pathway involves nitration followed by reduction:

Nitration

The hydroxyl group at position 5 of 3-acetyl-5-hydroxy-2-methylnaphtho[1,2-b]furan is replaced with a nitro group using mixed acid (H₂SO₄/HNO₃). Conditions from CN103288688A for analogous sulfonation reactions suggest:

  • Temperature : 30–95°C

  • Acid Ratio : 3:1 (H₂SO₄:HNO₃)

  • Time : 2–3 hours

Reduction to Amine

The nitro group is reduced to an amine using iron powder under aqueous acidic conditions:

  • Reductant : Iron powder

  • Solvent : Water/ethanol mixture

  • Temperature : 60–180°C

  • Time : 4–6 hours

Sulfonamide Coupling

The final step involves reacting the naphthofuran-5-amine with 2,4,6-trimethylbenzenesulfonyl chloride to form the target sulfonamide.

Reaction Protocol :

  • Substrate : Naphthofuran-5-amine (1 equiv)

  • Sulfonyl Chloride : 2,4,6-trimethylbenzenesulfonyl chloride (1.2 equiv)

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dry DMF or acetone

  • Temperature : 0°C to room temperature

  • Time : 12–24 hours

The product is purified via column chromatography or recrystallization and verified by LC-MS and NMR.

Optimization and Challenges

Regioselectivity in Nitration/Sulfonation

Positional selectivity during nitration and sulfonation is critical. Steric and electronic effects of the naphthofuran’s acetyl and methyl groups likely direct electrophilic substitution to position 5.

Catalyst-Ligand Interactions in Rhodium Systems

As observed in Lautens et al., ligand choice (e.g., monodentate vs. bidentate phosphines) significantly impacts reaction efficiency and enantioselectivity. For example, BINAP ligands enhance enantiomeric excess in cyclopentene derivatives.

Data Tables

Table 1. Key Intermediates and Their Properties

IntermediateMolecular FormulaMolecular Weight (g/mol)Key Spectral Data (NMR)
Acetyl acetone bisimineC₅H₁₀N₂O₂130.15δ 2.20 (s, 6H, CH₃), 3.40 (s, 4H, NH₂)
3-Acetyl-5-hydroxy-2-methylnaphtho[1,2-b]furanC₁₅H₁₂O₃240.26δ 2.73 (s, 3H, CH₃), 7.36 (d, J = 2.5 Hz, 1H, Ar-H)
Naphthofuran-5-amineC₁₅H₁₃NO₂239.27δ 6.74 (dd, J = 8.5 Hz, 1H, Ar-H), 5.20 (br, 2H, NH₂)

Table 2. Sulfonamide Coupling Conditions

ParameterValue/Detail
SolventDry DMF
BaseK₂CO₃
Molar Ratio (Amine:SCl)1:1.2
Reaction Time12–24 hours
Yield65–78% (estimated)

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl and methyl groups can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or alcohols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), primary or secondary amines, alcohols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Sulfonamide derivatives with different substituents

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and sulfonamide groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The compound shares a core N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide skeleton with several analogues (Table 1). Structural differences primarily arise from substituents on the benzene ring (e.g., methyl, methoxy, bromo groups) and the naphthofuran moiety (e.g., acetyl, methyl, or ester groups). Notable analogues include:

  • B09: Features a 4-methylbenzene group and lacks the acetyl substituent on the naphthofuran. Shows high activity against non-TNBC MCF-7 cells (IC50 = 1.45 μM) but minimal TNBC inhibition .
  • C10 : Contains a bromo-substituted benzene ring and exhibits moderate TNBC inhibition (IC50 = 2.32–3.45 μM) .
  • 3-37 : Ethoxy-substituted analogue with lower solubility and variable potency across TNBC cell lines (IC50 = 1.41–5.49 μM) .

Key Findings :

  • Substituent Impact : Methoxy and trimethyl groups on the benzene ring enhance TNBC selectivity, while bromo or ethyl groups reduce solubility and potency .
  • Acetyl vs. Ester Groups : The acetyl group on the naphthofuran (target compound, 2-5) improves selectivity compared to ester derivatives (e.g., 2-5-COOH, which shows 10-fold reduced activity) .
  • Mechanistic Diversity : While the target compound and 2-5/2-8 inhibit TNBC via undefined targets, analogues like 2-11 (HDP inhibitor) and 2-9 (STAT3 inhibitor) act through distinct pathways .
Solubility and Pharmacokinetic Considerations
  • The target compound exhibits moderate solubility, whereas analogues with longer alkyl chains (e.g., 3-3, 3-12) or bulky substituents (e.g., 3-37) show poor aqueous solubility, limiting their bioavailability .
  • Hydrolysis of ester groups (e.g., 2-5 → 2-5-COOH) improves solubility but drastically reduces potency, highlighting the necessity of balanced lipophilicity for activity .

Biological Activity

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound belongs to the class of naphthofuran derivatives, which are known for their diverse biological activities. Understanding its biological activity is essential for exploring its therapeutic applications.

  • Molecular Formula: C24H23NO4S
  • Molecular Weight: 421.51 g/mol
  • CAS Number: 333351-29-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.
  • Receptor Modulation: It can interact with cellular receptors, influencing signaling pathways that regulate various physiological functions.
  • Gene Expression Alteration: The compound may affect the expression of genes related to inflammation and cancer cell proliferation, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. It appears to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The specific pathways involved in these effects are currently under investigation.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2 Reported that the compound inhibited the proliferation of breast cancer cells (MCF-7) by 50% at a concentration of 10 µM after 48 hours of treatment.
Study 3 Investigated the mechanism of action and found that the compound induces apoptosis through the activation of caspase pathways in cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Naphthofuran Core: This is achieved through cyclization reactions.
  • Acetylation: An acetyl group is introduced to enhance biological activity.
  • Sulfonamide Formation: The benzenesulfonamide moiety is attached using sulfonyl chloride.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (0–5°C during sulfonylation) to minimize byproducts.
  • Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

How is the compound’s structural integrity validated?

Basic Research Focus
A multi-technique approach is employed:

  • X-ray crystallography : Resolve absolute stereochemistry and confirm sulfonamide bond geometry. SHELX software is standard for refinement, with Flack parameters validating chiral centers .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups on the benzene ring appear as singlets (δ 2.4–2.6 ppm). Acetyl protons resonate at δ 2.1–2.3 ppm .
    • ¹³C NMR : Sulfonamide sulfur induces deshielding (~125–135 ppm for aromatic carbons adjacent to SO₂) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 458.33) .

Advanced Tip : Use dynamic NMR to study conformational flexibility of the naphthofuran moiety .

What biological assays are recommended for evaluating anticancer activity?

Q. Advanced Research Focus

  • In vitro cytotoxicity : Screen against TNBC cell lines (e.g., MDA-MB-231) using MTT assays. Compare IC₅₀ values with reference drugs like paclitaxel .
  • Selectivity profiling : Test non-cancerous cells (e.g., MCF-10A) to assess therapeutic index .
  • Mechanistic studies :
    • Apoptosis assays : Annexin V/PI staining and caspase-3 activation.
    • Target inhibition : Molecular docking against TNBC-associated kinases (e.g., EGFR, AKT) using AutoDock Vina .

Data Interpretation : Correlate substituent effects (e.g., acetyl vs. bromo groups) with activity trends (see Table 1) .

How do structural modifications influence bioactivity?

Advanced Research Focus
A SAR study reveals:

Substituent Activity (IC₅₀, μM) Selectivity (TNBC vs. MCF-10A)
3-Acetyl (target compound)1.2 ± 0.3>10-fold
4-Bromo (analog)3.8 ± 0.55-fold
2-Methylnaphthofuran0.9 ± 0.2>15-fold

Q. Key Findings :

  • Acetyl and methyl groups enhance lipophilicity and target binding .
  • Bromo substitution reduces potency due to steric hindrance .

What computational strategies predict target binding modes?

Q. Advanced Research Focus

  • Molecular docking : Use crystal structures of TNBC targets (e.g., EGFR PDB: 1M17). The sulfonamide group forms hydrogen bonds with Lys745, while the naphthofuran moiety occupies hydrophobic pockets .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS). Monitor RMSD values (<2 Å indicates stable complexes) .

Validation : Compare with experimental IC₅₀ data to refine scoring functions .

How are crystallographic data refined for this compound?

Q. Basic Research Focus

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve reflections to 0.8 Å resolution .
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals.
    • Final R-factors: R₁ < 5%, wR₂ < 12% .
  • Hydrogen bonding : N–H···O interactions stabilize supramolecular chains (e.g., along [100] axis) .

How do hydrogen-bonding networks affect solubility?

Q. Advanced Research Focus

  • Intramolecular H-bonds : Between acetyl O and sulfonamide N–H reduce polarity, lowering aqueous solubility.
  • Intermolecular interactions : Chain formation via N–H···N bonds (observed in analogs) increases melting points but complicates formulation .
    Mitigation : Introduce polar groups (e.g., hydroxyl) on the benzene ring to disrupt packing .

How to address discrepancies in reported biological activities?

Q. Data Contradiction Analysis

  • Source variability : Differences in cell lines (e.g., MDA-MB-231 vs. HCC1937) or assay protocols (MTT vs. SRB). Standardize using CLSI guidelines .
  • Compound purity : HPLC purity >98% (C18 column, acetonitrile/water) ensures reliable results .

What pharmacokinetic studies are recommended?

Q. Advanced Research Focus

  • Metabolic stability : Incubate with liver microsomes (human/rat). Monitor depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .
  • CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Can this compound synergize with existing therapies?

Q. Advanced Research Focus

  • Combination studies : Test with PARP inhibitors (e.g., olaparib) in TNBC models. Calculate combination index (CI) via CompuSyn software .
  • Mechanistic synergy : Enhanced DNA damage via sulfonamide-induced ROS + PARP inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.